![molecular formula C14H23NO5 B1528054 7-(叔丁氧羰基)-2-氧杂-7-氮杂螺[4.5]癸烷-3-羧酸 CAS No. 1160246-92-3](/img/structure/B1528054.png)

7-(叔丁氧羰基)-2-氧杂-7-氮杂螺[4.5]癸烷-3-羧酸

描述

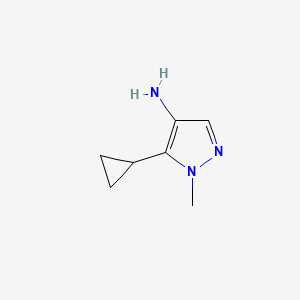

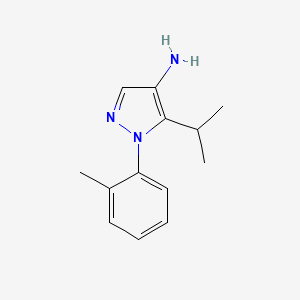

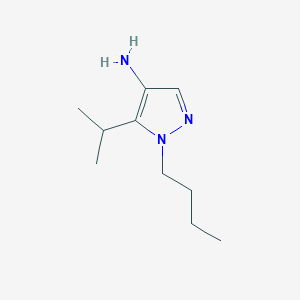

The compound “7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid” is a complex organic molecule. It contains a spirocyclic structure (a structure where two rings share a single atom), an ester group (tert-butoxycarbonyl), and a carboxylic acid group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the spirocyclic structure, followed by the introduction of the ester and carboxylic acid groups. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, often used to protect amines .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a spirocyclic ring, an oxygen atom (from the oxa- group), a nitrogen atom (from the aza- group), a tert-butoxycarbonyl group, and a carboxylic acid group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid could undergo reactions such as esterification or amide formation. The tert-butoxycarbonyl group could be removed under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The spirocyclic structure could influence the compound’s conformation and stability .作用机制

The mechanism of action of 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid is not fully understood. However, it is thought to be involved in the formation of a variety of chemical bonds, such as ester bonds, amide bonds, and ether bonds. Additionally, it is thought to be involved in the formation of various types of polymers, such as polyesters and polyamides.

Biochemical and Physiological Effects

The biochemical and physiological effects of 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid are not yet fully understood. However, it is known that it can interact with proteins, enzymes, and other biological molecules. It is also thought to be involved in the regulation of gene expression, as well as in the formation of new materials, such as polymers and nanomaterials.

实验室实验的优点和局限性

The use of 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and can be used in a variety of reactions and applications. Additionally, it is relatively stable and non-toxic, making it a safe reagent for laboratory use. However, it is not as widely used as other reagents, and its mechanism of action is not fully understood.

未来方向

The potential future directions for 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid include further exploration of its biochemical and physiological effects, as well as its potential applications in the development of new materials. Additionally, further research could be conducted into the mechanism of action of 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid, as well as its potential use in the synthesis of new drugs and other compounds. Finally, further research could be conducted into the advantages and limitations of using 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid in laboratory experiments.

科学研究应用

药物发现与开发

螺环化合物如 7-(叔丁氧羰基)-2-氧杂-7-氮杂螺[4.5]癸烷-3-羧酸,因其独特的三维结构而在药物研究中备受重视,它们可以与各种生物靶标相互作用。 它们被用于开发具有抗糖尿病、抗癌和抗阿尔茨海默病特性的药物,因为它们能够适应多种生物靶标 .

抗氧化特性

这些化合物还可以作为抗氧化剂,预防活性氧 (ROS) 和活性氮 (RNS) 造成的损伤,这在开发针对氧化应激相关疾病的疗法中至关重要 .

蛋白质/蛋白质相互作用抑制剂

螺环骨架被用于小分子抑制剂,这些抑制剂会破坏蛋白质/蛋白质相互作用,例如癌细胞中的 MDM2/p53 相互作用,从而导致潜在的癌症疗法的开发 .

对映选择性合成

螺环化合物的对映选择性合成是一个重要的研究领域,因为它们存在于天然产物中,并且具有潜在的治疗应用。 螺环化合物独特的 3D 特性使它们在创建对映体纯物质方面具有价值 .

溶解度和动力学特性

对功能化的螺环化合物进行了研究,以了解其有利的溶解度和动力学特性,这些特性适用于从镧系元素中分离次要锕系元素,这是核废料管理中的一个重要过程 .

合成方法

新的螺环构建基元的合成路线促进了其在生物活性分子中的整合,扩展了药物应用范围,并允许更复杂的药物设计 .

生物活性

螺杂环表现出非凡的生物活性,使其成为各种用于药物化学的天然和合成化合物的一种区别性特征 .

安全性和文件

关于处理和使用螺环化合物(如 7-(叔丁氧羰基)-2-氧杂-7-氮杂螺[4.5]癸烷-3-羧酸)的安全特性和文件对于它们在科学研究中的应用至关重要,以确保它们符合监管标准 .

安全和危害

属性

IUPAC Name |

9-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-5-14(8-15)7-10(11(16)17)19-9-14/h10H,4-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLXLEQWTDDMRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1)CC(OC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301163074 | |

| Record name | 7-(1,1-Dimethylethyl) 2-oxa-7-azaspiro[4.5]decane-3,7-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301163074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1160246-92-3 | |

| Record name | 7-(1,1-Dimethylethyl) 2-oxa-7-azaspiro[4.5]decane-3,7-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(1,1-Dimethylethyl) 2-oxa-7-azaspiro[4.5]decane-3,7-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301163074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromopyrido[3,4-b]pyrazine](/img/structure/B1527976.png)

![tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527985.png)

![Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1527986.png)

![tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527987.png)

![2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1527989.png)

![(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid](/img/structure/B1527991.png)

![4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1527994.png)